molecular formula C24H21N3O5S B2585426 Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-10-2

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2585426
M. Wt: 463.51
InChI Key: QSSUXPPDRNNSPR-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyridazine, which is a heterocyclic compound. It has several functional groups including methoxy, benzamido, and carboxylate groups.



Synthesis Analysis

The synthesis of such compounds typically involves several steps, each introducing a new functional group. The exact process would depend on the specific reactions used to introduce each group.



Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. For example, the carboxylate group might undergo reactions with acids or bases, while the benzamido group might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques.


Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of densely functionalized heterocyclic molecules, which have been synthesized and characterized for various applications. For instance, studies have demonstrated the efficient synthesis of pyridazine and fulvene derivatives with azulene frameworks through intramolecular cyclization, showcasing the compound's utility in creating densely functionalized heterocycles via reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition (Devendar et al., 2013). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from similar starting materials indicates the compound's versatility in generating novel heterocycles (Hassan et al., 2014).

Biological Activities

While focusing on applications beyond drug use, dosage, and side effects, research has explored the cytotoxicity of related compounds, offering insights into their potential biomedical applications. New pyrrole hydrazones synthesized under micro synthesis conditions have shown promising safety profiles and antioxidant activities, suggesting their utility in developing therapeutic agents (Tzankova et al., 2020). Moreover, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized as anti-tumor agents, highlighting the compound's relevance in cancer research (Nassar et al., 2015).

Anticancer Activity

The synthesis and evaluation of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors have demonstrated potent anticancer activity against specific human cancer cell lines, further emphasizing the compound's potential in anticancer drug development (Abdel-Motaal et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some organic compounds are flammable, while others might be toxic or carcinogenic.


Future Directions

Future research on this compound could involve exploring its potential uses, for example in medicine or industry, and optimizing its synthesis.


Please note that this is a general analysis and the specifics could vary for the compound . For a detailed analysis, you would need to consult a specialist or refer to a detailed study on this specific compound.


properties

IUPAC Name

ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-7-11-17(31-3)12-8-15)19(18)23(29)27(26-20)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSUXPPDRNNSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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